Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] hydrochloride
Description
Historical Context and Discovery of Spirocyclic Compounds
Spirocyclic compounds, characterized by two or more rings sharing a single atom (the spiro atom), have fascinated chemists since their systematic study began in the late 19th century. Adolf von Baeyer’s pioneering work in 1900 laid the foundation for understanding their stereochemical and synthetic challenges. Early examples, such as spiropentadiene and spiro[5.5]undecane, demonstrated the geometric constraints and stability conferred by the spiro junction. The advent of modern spectroscopic techniques in the 20th century enabled the characterization of complex spiro alkaloids like tylophorine and elatol, which exhibit notable bioactivities.
Spiro[benzo[b]pyrrolo[1,2-d]oxazine-4,4'-piperidine] hydrochloride emerged in 2012 as part of efforts to expand the library of spiro heterocycles for medicinal chemistry. Its design leverages the benzo-fused pyrrolo-oxazine moiety—a feature shared with bioactive natural products—and a piperidine ring, a common pharmacophore in central nervous system therapeutics. The compound’s synthetic accessibility and structural novelty have positioned it as a candidate for probing spiro systems’ role in receptor binding and metabolic stability.
Properties
IUPAC Name |
spiro[piperidine-4,4'-pyrrolo[2,1-c][1,4]benzoxazine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-5-13-12(4-1)17-11-3-6-14(17)15(18-13)7-9-16-10-8-15;/h1-6,11,16H,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHQNIITGTZCFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CN3C4=CC=CC=C4O2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Cyclization Using Ethyl Cyanoacetate
A patent (CN102485726A) details a multi-step synthesis starting with 1-tert-butoxycarbonyl-4-piperidone (1). Reaction with ethyl cyanoacetate under reflux in toluene with ammonium acetate and acetic acid yields 4-((ethoxycarbonyl cyanic acid)methylene)piperidine-1-carboxylic acid tert-butyl ester (2). Subsequent treatment with Grignard reagents (e.g., sec-propyl magnesium bromide) forms the spirocyclic core, followed by HCl-mediated deprotection to yield the hydrochloride salt (Figure 1).
Key Data:
Radical-Mediated Spirocyclization Strategies
Selenium Radical-Triggered Tricyclization
A Thieme Connect study describes a blue LED-promoted dearomative oxo-spirocyclization using N-aryl-N-(2-hydroxyethyl)propiolamides (3). In the presence of selenophenols and Oxone, a selenium radical initiates ipso-cyclization and oxo-Michael addition, forming the benzo[b]pyrrolo[1,2-c][1,oxazine scaffold (4). Acidic workup yields the hydrochloride salt (Figure 2).
Key Data:
Chlorine Radical-Mediated Photocyclization
An RSC Advances publication reports a blue LED-driven method using N-(2-hydroxyethyl)-N-arylpropiolamides (5) and thiophenols. HCl generates chlorine radicals under light, triggering spiro-tricyclization to form sulfur-containing derivatives (6). Air acts as the oxidant, and the final hydrochloride is isolated via silica chromatography (Figure 3).
Key Data:
Ring-Closing Metathesis (RCM) Approaches
Grubbs Catalyst-Mediated Cyclization
A strategy from Organic & Biomolecular Chemistry involves diene precursors (7) derived from piperidine-4-one. Using Grubbs II catalyst, RCM forms the spirocyclic framework (8), followed by hydrogenation and HCl salt formation (Figure 4).
Key Data:
Comparative Analysis of Synthetic Methods
Optimization Challenges and Solutions
Stereochemical Control
The spiro junction introduces stereogenic centers, requiring chiral auxiliaries or asymmetric catalysis. A patent (US8680276B2) resolves enantiomers via enzymatic hydrolysis of racemic intermediates using lipases, achieving >99% enantiomeric excess.
Functional Group Tolerance
Radical methods tolerate electron-withdrawing groups (e.g., -Cl, -Br) on aryl rings but show reduced yields with bulky substituents (e.g., biphenyl). Piperidine N-protecting groups (e.g., Boc) enhance stability during cyclization.
Industrial-Scale Considerations
Cost-Efficiency
The cyclocondensation route uses low-cost reagents (ammonium acetate, toluene) but requires inert conditions. Radical methods minimize metal catalysts but depend on specialized light sources.
Purification Challenges
Silica chromatography remains standard for isolating the hydrochloride salt. Patent CN102485726A notes that recrystallization from ethanol/water improves purity to >99%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrochloric acid, thiophenols, and various oxidizing and reducing agents. The conditions often involve specific temperatures, pressures, and the presence of catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted compounds.
Scientific Research Applications
Medicinal Chemistry
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] hydrochloride has been investigated for its potential as a therapeutic agent. Its structural framework suggests possible interactions with biological targets, particularly in the realm of neuropharmacology.
- Case Study : A study explored the use of similar spiro compounds as inhibitors of certain enzymes involved in neurodegenerative diseases. The spiro structure allows for enhanced binding affinity due to its three-dimensional conformation, which can be critical in drug design .
Organic Synthesis
The compound serves as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure can facilitate the development of new synthetic pathways.
- Synthesis Example : Research indicates that derivatives of spiro compounds can be synthesized through microwave-assisted methods, which improve yields and reduce reaction times . These methods highlight the efficiency of spiro compounds in synthetic organic chemistry.
Material Science
The incorporation of spiro compounds into polymer matrices has been explored for developing advanced materials with specific optical or electronic properties.
- Application Insight : Spiro compounds have been utilized to enhance the thermal stability and mechanical properties of polymers. Their rigid structure contributes to improved performance characteristics in applications such as coatings and composites .
Data Tables
| Method | Advantages | Disadvantages |
|---|---|---|
| Microwave-Assisted | High yield, short reaction time | Requires specialized equipment |
| Conventional Heating | Widely accessible | Longer reaction times |
| Solvent-Free Methods | Environmentally friendly | May require optimization |
Case Studies
- Neuropharmacological Studies :
- Antimicrobial Activity :
- Polymer Applications :
Mechanism of Action
The mechanism of action of Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4’-piperidine] hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Spiro-Oxindole-Piperidine Derivatives
describes four spiro-oxindole-piperidine derivatives (4h–4k) synthesized via a multicomponent reaction involving sarcosine, isatin, and aryl-substituted precursors. These compounds share structural similarities with the target molecule, particularly in their spirocyclic frameworks. Key differences lie in their substituents and physical properties:
| Compound ID | Substituent (R) | Melting Point (°C) | Color |
|---|---|---|---|
| 4h | 3-Nitrophenyl | 185–186 | Pale yellow |
| 4i | 4-Methylphenyl | 180–181 | White |
| 4j | 4-Methoxyphenyl | 187–188 | Pale yellow |
| 4k | 4-Chlorophenyl | 169–170 | Pale yellow |
The target compound’s hydrochloride salt likely exhibits higher polarity and solubility compared to these neutral analogs, which lack ionic functional groups .
Benzo[b]pyrrolo[1,4]oxazine Derivatives (PBX1 and PBX2)
PBX1 (7-(Quinoxalin-2-ylamino)-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-4-one) and PBX2 (3,4,5-trimethoxy-N-(4-oxo-4H-benzo[b]pyrrolo[1,2-d][1,4]oxazin-7-yl)benzamide) are close structural analogs with demonstrated biological activity. Both compounds feature a benzo[b]pyrrolo-oxazine core but differ in substituents:
- PBX1 incorporates a quinoxaline amino group, enhancing π-π stacking interactions with biological targets.
- PBX2 includes a trimethoxy benzamide group, which improves binding affinity to hydrophobic pockets in receptors.
The target compound’s piperidine moiety may modulate its pharmacokinetic profile compared to PBX1/PBX2, which lack a spiro-piperidine system.
Spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one
Literature reports indicate challenges in its synthesis, with initial yields being low (<50%). However, process optimization using alternative starting materials and HCl salt formation achieved a 77% yield on a kilogram scale . This suggests that the hydrochloride form of the target compound may similarly benefit from streamlined synthetic protocols for industrial production.
Physicochemical and Pharmacological Implications
- Solubility : The hydrochloride salt form of the target compound likely offers improved aqueous solubility compared to neutral analogs like 4h–4k, facilitating drug formulation .
- Further studies are needed to validate this hypothesis .
Tabulated Comparison of Key Analogs
Biological Activity
Spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine] hydrochloride is a complex organic compound notable for its unique spirocyclic structure. With a molecular formula of C15H17ClN2O and a molecular weight of approximately 276.76 g/mol, this compound has garnered attention for its potential biological activities, particularly in pharmacological research.
Chemical Structure and Properties
The compound features a piperidine ring fused with a benzo[b]pyrrolo structure. This unique combination of functional groups contributes to its distinct chemical properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H17ClN2O |
| Molecular Weight | 276.76 g/mol |
| CAS Number | 1346496-96-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Specific methods may vary based on desired yield and purity levels.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities:
- CNS Effects : Similar compounds have been studied for their central nervous system (CNS) effects. For instance, derivatives like spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride have shown potential in modulating CNS activity.
- Anticancer Properties : Compounds structurally related to spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine], such as tert-butyl spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-1'-carboxylate, have been investigated for their anticancer properties.
The mechanism of action for this compound is under investigation. Binding affinity studies against various biological targets are essential to elucidate its pharmacodynamics and therapeutic applications.
Study on Plant Growth Regulation
A study analyzed the effects of synthetic heterocyclic compounds on plant growth. Although not directly studying spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine], it highlighted the auxin-like activity of similar compounds at low concentrations (10^-9 M). The findings suggested significant stimulation in vegetative growth metrics compared to control groups.
Comparative Analysis
A comparative analysis of related compounds shows varying biological activities:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one hydrochloride | C12H15ClN2O | Investigated for CNS effects |
| tert-butyl spiro[benzo[b]pyrrolo[1,2-d][1,4]oxazine-4,4'-piperidine]-1'-carboxylate | C15H16N2O | Studied for potential anticancer properties |
| Spiro[indoline-3,2'-piperidin]-2(3H)-one | C14H15N3O | Known for neuroprotective effects |
Q & A
Q. How do steric effects from the benzo[b]pyrrolo moiety influence enantioselective synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
